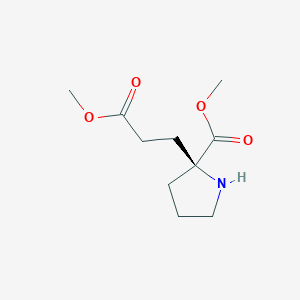
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is an organic compound with the molecular formula C9H15NO4. It is a derivative of proline, an amino acid, and contains a methoxy group and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate typically involves the esterification of 2-(3-methoxy-3-oxopropyl)-D-proline. The reaction is carried out under acidic conditions using methanol as the solvent. The process involves the following steps:
Activation of the carboxyl group: The carboxyl group of 2-(3-methoxy-3-oxopropyl)-D-proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxyl group reacts with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Methyl 2-(3-methoxy-3-oxopropyl)-L-prolinate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl 2-(3-methoxy-3-oxopropyl)-D-prolinate: An ethyl ester derivative with slightly different reactivity.
Methyl 2-(3-hydroxy-3-oxopropyl)-D-prolinate: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
特性
CAS番号 |
863133-04-4 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
methyl (2S)-2-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-14-8(12)4-6-10(9(13)15-2)5-3-7-11-10/h11H,3-7H2,1-2H3/t10-/m0/s1 |
InChIキー |
USRGYAHSBXUHEP-JTQLQIEISA-N |
異性体SMILES |
COC(=O)CC[C@@]1(CCCN1)C(=O)OC |
正規SMILES |
COC(=O)CCC1(CCCN1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
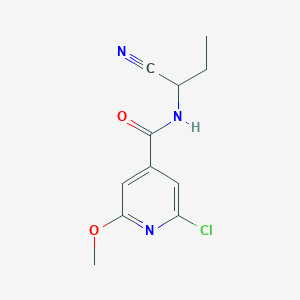

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
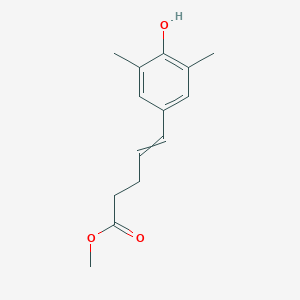
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
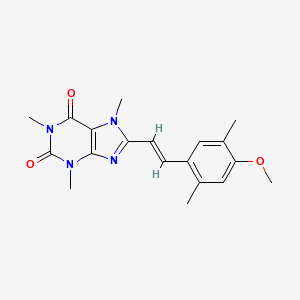
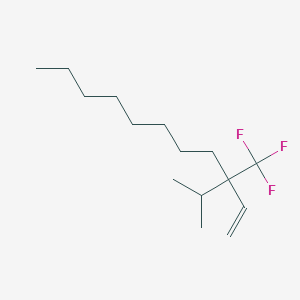
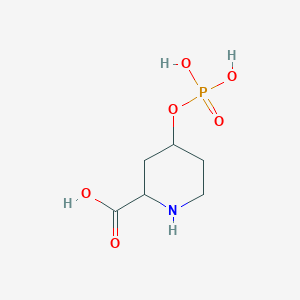
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)

silane](/img/structure/B12545942.png)
